(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid
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Overview
Description
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid is a complex organic compound known for its unique structural features. This compound is characterized by a spirocyclic framework, which includes a hexane ring fused with a fluorenyl group and an azaspiro moiety. The presence of the fluorenyl group imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Introduction of the Fluorenyl Group: The fluorenyl group is usually introduced via a Friedel-Crafts acylation or alkylation reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohol derivatives.
Substitution: Fluorenyl-substituted derivatives.
Scientific Research Applications
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can facilitate binding to hydrophobic pockets, while the spirocyclic core provides rigidity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid: shares similarities with other spirocyclic compounds and fluorenyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with a fluorenyl group, providing a balance of rigidity, stability, and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)18-21(9-10-21)12-22(18)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAUVTWRMYDOOU-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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